Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane scaffold with a tert-butyl carbamate group at the nitrogen atom (position 8) and a mercapto (-SH) substituent at position 2. This structure combines the rigidity of the bicyclic system with the reactivity of the thiol group, making it a valuable intermediate in medicinal chemistry for applications such as covalent inhibitor design or prodrug development.
Properties
Molecular Formula |
C12H21NO2S |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
tert-butyl 3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3 |
InChI Key |
GJHCXQVVHRGCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)S |
Origin of Product |
United States |
Preparation Methods
Functional Group Interconversion at Position 3
Introducing the mercapto group requires careful planning. A two-step sequence involving thiolation of a hydroxyl intermediate has been proposed:
- Oxidation to a ketone : The hydroxyl group at position 3 is oxidized to a ketone using Jones reagent or Dess-Martin periodinane.
- Thiolation via Lawesson’s reagent : The ketone is converted to a thione, followed by reduction with Raney nickel to yield the mercapto group.
Alternatively, nucleophilic displacement of a leaving group (e.g., bromide or mesylate) with a thiol nucleophile (e.g., thiourea) offers a direct pathway. This method is analogous to the cyano substitution observed in tert-butyl 3-cyano analogues, where potassium cyanide displaces a bromide leaving group.
Protecting Group Strategies
The Boc group is indispensable for amine protection during synthesis. Patent US8664242B2 demonstrates its introduction via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), which concurrently facilitates cyclization steps.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
For instance, WO2007063071A1 reports improved yields (≥75%) when using THF over dimethylformamide (DMF) due to better solubility of intermediates. Additionally, maintaining low temperatures during thiolation steps prevents oxidation of the mercapto group to disulfides.
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit distinct signals for the Boc group (δ 1.4 ppm, singlet) and the azabicyclic protons (δ 3.2–4.1 ppm, multiplet).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 245.37 [M+H]⁺, consistent with the molecular formula C₁₂H₂₁NO₂S.
- X-ray Diffraction (XRD) : Crystalline derivatives, such as glycolate salts, provide unambiguous confirmation of stereochemistry, as illustrated in US8664242B2.
Comparative Analysis with Structural Analogues
Modifications at position 3 significantly alter physicochemical and biological properties:
The mercapto derivative’s synthesis is uniquely challenged by sulfur’s reactivity, necessitating inert atmospheres and chelating agents to suppress oxidation.
Chemical Reactions Analysis
Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may lead to the formation of disulfides, while reduction can yield the corresponding alcohol .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system due to its structural similarity to tropane alkaloids . In industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its binding to receptors or enzymes that are part of the central nervous system. This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 8-azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at position 3 significantly altering physicochemical and biological properties. Key analogs include:
Key Structural Insights :
- Hydroxy vs.
- Amino vs. Mercapto: Amino derivatives exhibit basicity and hydrogen-bonding capacity, whereas the thiol group offers redox activity and metal-binding properties .
Physicochemical Properties
- Solubility: Hydroxy and amino derivatives exhibit moderate aqueous solubility due to hydrogen-bonding capacity. The thiol group in the target compound may reduce solubility unless ionized (pKa ~10) .
- Stability: Thiols are prone to oxidation (e.g., disulfide formation), necessitating inert storage conditions. In contrast, hydroxy and amino analogs are more stable under ambient conditions .
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